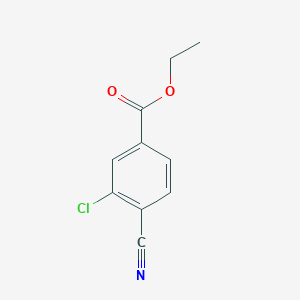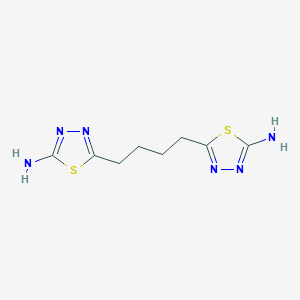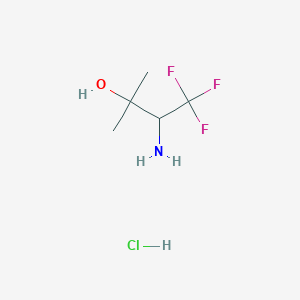
2-(1-Azido-2-cyclohexylethyl)pyrimidine
Vue d'ensemble
Description
2-(1-Azido-2-cyclohexylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
2-(1-Azido-2-cyclohexylethyl)pyrimidine: s'est avérée prometteuse dans le développement de nouveaux agents antimicrobiens. Le noyau pyrimidine est une caractéristique commune à de nombreux composés antimicrobiens en raison de sa capacité à interagir avec diverses cibles biologiques. Les chercheurs explorent le potentiel de ce composé à inhiber la croissance des bactéries et autres micro-organismes, ce qui pourrait conduire au développement de nouveaux antibiotiques pour lutter contre les souches résistantes .
Thérapeutiques anticancéreuses
La polyvalence structurelle des dérivés de la pyrimidine en fait des candidats adaptés à la conception de médicaments anticancéreux. This compound pourrait être utilisé pour créer de nouveaux agents chimiothérapeutiques qui ciblent des lignées cellulaires cancéreuses spécifiques. Son groupe azido peut être modifié pour améliorer la sélectivité et la puissance contre les cellules tumorales .
Gestion de la douleur
Dans le domaine de la gestion de la douleur, les dérivés de la pyrimidine ont été identifiés comme des potentialisateurs des récepteurs couplés aux protéines G liés au Mas humain (hMRGPR), qui sont impliqués dans la perception de la douleurThis compound pourrait être étudié pour son potentiel à moduler ces récepteurs et à soulager les douleurs chroniques .
Troubles neurologiques
Les composés à base de pyrimidine ont été étudiés pour leur activité sur le SNC, y compris leur utilisation comme bloqueurs des canaux calciques et antidépresseurs. La structure unique de This compound peut offrir de nouvelles voies pour traiter les troubles neurologiques tels que l'épilepsie, la dépression et l'anxiété .
Agents anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la pyrimidine sont bien documentéesThis compound pourrait être exploré pour son efficacité à réduire l'inflammation, ce qui pourrait conduire à de nouveaux traitements pour des affections comme l'arthrite et les maladies inflammatoires de l'intestin .
Diabète sucré
Les dérivés de la pyrimidine ont été associés au traitement du diabète sucré. En agissant sur diverses voies biologiques, des composés comme This compound pourraient être développés en médicaments qui aident à réguler la glycémie et à améliorer la prise en charge du diabète .
Agents antiviraux
Compte tenu du besoin constant de médicaments antiviraux efficaces, This compound pourrait être un élément clé dans la synthèse de nouveaux agents qui ciblent des étapes spécifiques de la réplication virale. Son incorporation dans la conception de médicaments pourrait améliorer la puissance et la spécificité des traitements des infections virales .
Propriétés antioxydantes
Le potentiel antioxydant des dérivés de la pyrimidine est un autre domaine d'intérêtThis compound pourrait servir d'échafaudage pour développer des antioxydants qui protègent les cellules du stress oxydatif, qui est impliqué dans diverses maladies et processus de vieillissement .
Mécanisme D'action
Target of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Result of Action
It is known that pyrimidines, in general, exhibit a range of pharmacological effects including anti-inflammatory activities .
Propriétés
IUPAC Name |
2-(1-azido-2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHBFKYPWZHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE](/img/structure/B1525748.png)
![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)
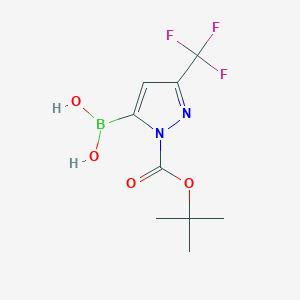
![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)

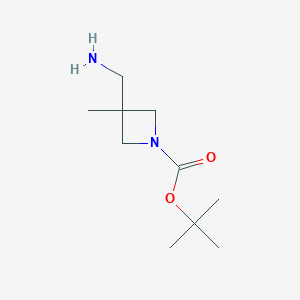
![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
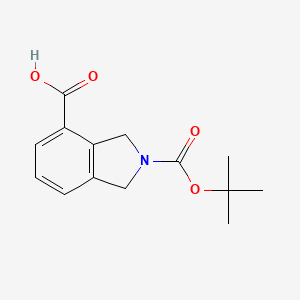
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)

